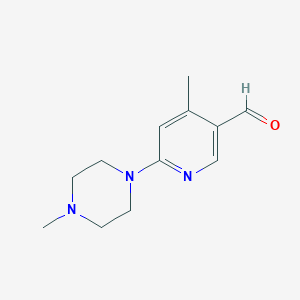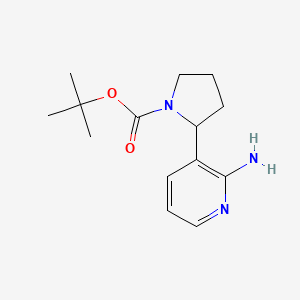
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a bromine atom, a methoxyethyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid typically involves the bromination of a suitable precursor, followed by the introduction of the methoxyethyl group and the formation of the pyrazole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like methanol or dichloromethane. The process may also involve refluxing and purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
- 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid
- 3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
Uniqueness
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the methoxyethyl group
Eigenschaften
Molekularformel |
C7H9BrN2O3 |
|---|---|
Molekulargewicht |
249.06 g/mol |
IUPAC-Name |
3-bromo-1-(2-methoxyethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O3/c1-13-3-2-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
QVQMROWVDLFXDB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=C(C(=N1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


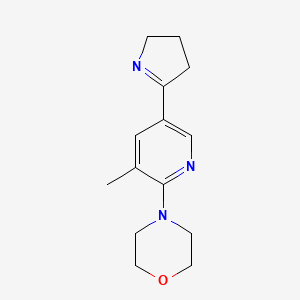
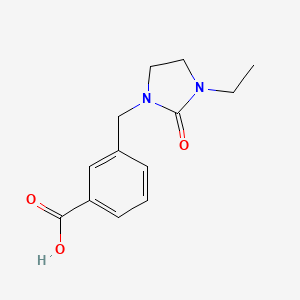
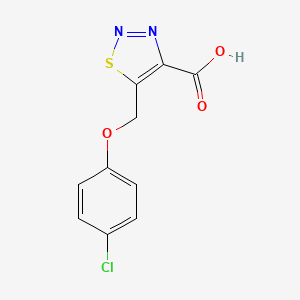
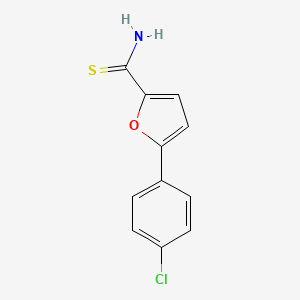
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)





